Chromium acetate, basic
Overview
Description
Chromium acetate, basic, also known as basic chromium acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(OH₂)₃]⁺. This compound is part of a family of salts where the trichromium cation is encountered with various anions such as chloride and nitrate. It is characterized by its distinctive structure, featuring octahedral chromium (III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands . The compound appears as a grayish-green to blueish-green solid and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Basic chromium acetate is typically prepared by reacting chromium (III) oxide or chromium (III) hydroxide with acetic acid. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete dissolution and reaction. The general reaction can be represented as: [ \text{Cr}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cr(CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of basic chromium acetate involves the use of large-scale reactors where chromium (III) oxide is reacted with acetic acid. The reaction mixture is heated to around 70-80°C and stirred for several hours to ensure complete reaction. The resulting product is then crystallized, separated, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Basic chromium acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, such as chromium (II) acetate.
Substitution: Ligands in the coordination sphere can be substituted by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using chloride or sulfate ions under mild heating conditions.
Major Products:
Oxidation: Chromium (VI) compounds.
Reduction: Chromium (II) acetate.
Substitution: Various substituted chromium acetate complexes.
Scientific Research Applications
Basic chromium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in glucose metabolism.
Medicine: Explored for its potential therapeutic effects, including its use in diabetes management.
Industry: Utilized in the tanning industry for leather processing and as a mordant in dyeing processes
Mechanism of Action
The mechanism of action of basic chromium acetate involves its ability to coordinate with various ligands, forming stable complexes. The molecular targets include enzymes and proteins that interact with the chromium centers. The pathways involved often include redox reactions where chromium cycles between different oxidation states, facilitating various biochemical processes .
Comparison with Similar Compounds
Basic chromium acetate is unique due to its distinctive structure and coordination environment. Similar compounds include:
Basic iron acetate: Shares a similar structure with octahedral iron (III) centers.
Basic manganese acetate: Also features octahedral manganese (III) centers.
Chromium (II) acetate: Differentiated by its lower oxidation state and distinct red color
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of basic chromium acetate.
Properties
IUPAC Name |
acetic acid;chromium;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQQGESWGNLKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Cr3O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.